molecular formula C5H6N2O2 B1590441 2-Methoxypyrimidin-5-ol CAS No. 91233-70-4

2-Methoxypyrimidin-5-ol

Cat. No. B1590441
CAS RN: 91233-70-4
M. Wt: 126.11 g/mol
InChI Key: PCZQRJXEHGOEJL-UHFFFAOYSA-N
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Description

2-Methoxypyrimidin-5-ol is a chemical compound with the molecular formula C₅H₆N₂O₂ . It has a molecular weight of 126.113 g/mol .


Synthesis Analysis

The synthesis of 2-Methoxypyrimidin-5-ol involves various chemical reactions. For instance, one method involves the use of peracetic acid in acetic acid at ambient temperature . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 80℃ for 60 hours .


Molecular Structure Analysis

The molecular structure of 2-Methoxypyrimidin-5-ol is complex and involves various chemical bonds . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 282.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, a nonheme diiron N-oxygenase AzoC catalyzes the oxidization of the amino group to its nitroso analogue in the formation of the azoxy bond in azoxymycins biosynthesis .


Physical And Chemical Properties Analysis

2-Methoxypyrimidin-5-ol has several physical and chemical properties. It has a molar refractivity of 31.0±0.3 cm³, a polar surface area of 55 Ų, and a polarizability of 12.3±0.5 10^-24 cm³ .

Scientific Research Applications

Electrochemical Treatment in Wastewater

A study used a tubular porous electrode electrocatalytic reactor for the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine. This process effectively degraded the compound and enhanced the biodegradability of the wastewater. The treatment was energy-efficient compared to conventional reactors, suggesting its applicability in treating wastewater containing similar compounds (Zhang et al., 2016).

Solubility Measurements

Research on 2,4-Dichloro-5-methoxypyrimidine, a related compound, investigated its solubility in various solvents. This study is crucial for understanding the physical and chemical properties of similar compounds, aiding in their application in various scientific fields (Liu et al., 2010).

Synthesis of Labeled Compounds

Another study focused on synthesizing a [14C] labeled 2-methoxypyrimidine-5-carboxylic acid. This method can be used for labeling other positions of the pyrimidine ring, important in research and development of radiopharmaceuticals (Murthy & Ullas, 2009).

Antiviral Activity

A research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include similar structural components, showed significant inhibitory activity against retrovirus replication. This indicates potential applications in antiviral drug development (Hocková et al., 2003).

Tautomerism Studies

A study on 5-Fluoro-4-hydroxy-2-methoxypyrimidine, closely related to 2-Methoxypyrimidin-5-ol, explored its tautomerism. Understanding such properties is crucial for the development of pharmaceuticals and other chemical applications (Kheifets et al., 2006).

Thermal Rearrangement Studies

Research on the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines contributes to the understanding of chemical behaviors under various conditions, relevant in synthetic chemistry (Brown & Lee, 1970).

Safety And Hazards

The compound has several safety and hazard considerations. For instance, it has a signal word of “Warning” and hazard statements H302-H315-H319-H335 .

Future Directions

The future directions of 2-Methoxypyrimidin-5-ol research involve broadening the AzoC catalytic activity and its application in the biosynthesis of azoxy six-membered nitrogen catenation compounds .

properties

IUPAC Name

2-methoxypyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZQRJXEHGOEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535798
Record name 2-Methoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrimidin-5-ol

CAS RN

91233-70-4
Record name 2-Methoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Petkevičius, J Vaitekūnas… - Microbial …, 2021 - Wiley Online Library
… The analysis of NMR data revealed the formation of compound 17d (4-amino-2-methoxypyrimidin-5-ol), a case where an expected N-oxidation shifted to a ring hydroxylation at C-5 …

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